molecular formula C11H10N2 B112276 2-Phenylpyridin-4-amine CAS No. 21203-86-1

2-Phenylpyridin-4-amine

Cat. No.: B112276
CAS No.: 21203-86-1
M. Wt: 170.21 g/mol
InChI Key: CHVKPWIABFICLK-UHFFFAOYSA-N
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Description

2-Phenylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where the amino group is attached to the fourth position of the pyridine ring, and a phenyl group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridin-4-amine typically involves the reaction of 2-bromopyridine with aniline in the presence of a palladium catalyst The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid.

Major Products Formed:

    Oxidation: Nitroso-2-phenylpyridin-4-amine, Nitro-2-phenylpyridin-4-amine.

    Reduction: this compound hydrazine.

    Substitution: 4-Nitro-2-phenylpyridine, 4-Sulfonyl-2-phenylpyridine.

Scientific Research Applications

2-Phenylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their electronic properties and potential use in organic electronics.

    Biology: The compound is investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions in biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being studied for their potential anti-cancer and anti-inflammatory properties.

    Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.

Comparison with Similar Compounds

2-Phenylpyridin-4-amine can be compared with other similar compounds, such as:

    2-Phenylpyridine: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-Aminopyridine: Lacks the phenyl group, which affects its electronic properties and reactivity.

    2-Aminopyridine: Similar structure but with the amino group at a different position, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the phenyl and amino groups, which provides a unique set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-phenylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVKPWIABFICLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376494
Record name 2-phenylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-86-1
Record name 2-Phenyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21203-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 16.0 g (124 mmol) 2-chloro-4-aminopyridine in 200 ml toluene were added 18.2 g (149 mmol) phenylboronic acid, 7.19 g (6.22 mmol) tetrakis(triphenylphosphine)palladium(0) and 130 ml (260 mmol) 2 M aq. sodium carbonate solution. The mixture was heated at 100° C. for 16 h and then cooled to room temperature and extracted three times with ethyl acetate. The combined organic phases were extracted three times with 200 ml 1 M aq. hydrochloric acid. The combined acid extracts were then made alkaline by addition of 5 M aq. sodium hydroxide solution and extracted three times with dichloromethane. The combined organic extracts were dried over sodium sulfate, and concentrated in vacuo. Flash chromatography (acetone) followed by trituration in hexane containing a little ether afforded 18.5 g (87%) 2-phenyl-pyridin-4-ylamine as a white solid. ES-MS m/e (%): 171 (M+H+, 100).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.19 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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